4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine
Description
Significance of Pyrrolo[1,2-a]pyrimidine (B7980946) Systems in Contemporary Medicinal Chemistry
Pyrrolo[1,2-a]pyrimidine derivatives have garnered substantial attention due to their broad spectrum of biological activities. These compounds are recognized for their therapeutic potential across various disease areas. Research has demonstrated that compounds bearing this scaffold can exhibit antimicrobial, antitumor, antiasthmatic, antihypertensive, and anti-inflammatory properties. google.com The versatility of this scaffold allows for structural modifications that can fine-tune its biological activity, making it an attractive starting point for the development of new therapeutic agents. matrixscientific.combiosynth.com The core structure is present in a variety of natural products and synthetically developed compounds, underscoring its importance. google.com
Overview of Halogenated Heterocycles in Drug Discovery
The introduction of halogen atoms into heterocyclic structures is a widely employed strategy in drug design. researchgate.netsigmaaldrich.com Halogenation can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Chlorine, in particular, is a common substituent in many pharmaceutical compounds. sigmaaldrich.com The presence of a chlorine atom can enhance the potency of a drug candidate and provide a handle for further synthetic modifications through cross-coupling reactions. researchgate.netnih.gov An estimated 70% of all pharmaceutical products are based on heterocyclic structures, with halogenated versions playing a prominent role. researchgate.net
Research Trajectory of 4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine
Direct and extensive research specifically focused on this compound is not widely documented in publicly available literature. However, its chemical structure suggests it is a valuable intermediate in the synthesis of more complex molecules. The research trajectory can be inferred from the study of its constituent parts: the pyrrolo[1,2-a]pyrimidine core and the impact of the chloro and methyl substitutions.
The synthesis of related chlorinated pyrimidines often involves the chlorination of a corresponding hydroxy-pyrimidine using reagents like phosphorus oxychloride. google.com For instance, a method for synthesizing 4-chloro-2-methyl pyrimidine (B1678525) involves reacting 2-methyl-4-hydroxypyrimidine with phosphorus oxychloride in the presence of an organic base. google.com It is plausible that similar strategies could be adapted for the synthesis of the title compound.
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 4-Chloro-2-methylpyrimidine | C5H5ClN2 | 128.56 | A key precursor in chemical synthesis. epa.gov |
| 4-Chloro-2-(methylthio)pyrimidine | C5H5ClN2S | 160.62 | Used as a building block in organic synthesis. sigmaaldrich.com |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | 153.57 | An important intermediate for kinase inhibitors. nih.gov |
| 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid | C9H7ClN2O2 | 210.62 | A structurally related carboxylic acid derivative. uni.lu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1260779-43-8 |
|---|---|
Molecular Formula |
C8H7ClN2 |
Molecular Weight |
166.61 g/mol |
IUPAC Name |
4-chloro-2-methylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H7ClN2/c1-6-5-7(9)11-4-2-3-8(11)10-6/h2-5H,1H3 |
InChI Key |
JGKBYUOUMFJNIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CN2C(=C1)Cl |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 Chloro 2 Methylpyrrolo 1,2 a Pyrimidine and Analogs
De Novo Synthesis Approaches to the Pyrrolo[1,2-a]pyrimidine (B7980946) Core
The foundational synthesis of the pyrrolo[1,2-a]pyrimidine system involves the construction of the fused bicyclic structure from acyclic or monocyclic precursors. These de novo approaches are critical for creating the core scaffold upon which further functionalization can occur.
Condensation Reactions for Ring Formation
Condensation reactions are a cornerstone in the synthesis of pyrimidine (B1678525) rings. A classical and widely applied method is the Pinner pyrimidine synthesis, which involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine or guanidine (B92328) to yield pyrimidine derivatives. slideshare.net This strategy allows for the formation of the six-membered pyrimidine ring, which can then be further elaborated. Another major pathway involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) and its derivatives to construct pyridazine (B1198779) systems, a related diazine structure. mdpi.com For the pyrrole (B145914) portion, the reaction of 2-aminopyridine (B139424) with 2-monochloroacetaldehyde can initiate a sequence of condensation and cyclization to build the fused pyrrolo[1,2-a]pyridine framework. google.com
Cyclization Methodologies
A variety of cyclization strategies have been developed to form the pyrrolo[1,2-a]pyrimidine skeleton. Domino reactions, which involve a cascade of intramolecular transformations, offer an efficient route. For instance, a domino ring-closure followed by a microwave-induced retro-Diels-Alder (RDA) protocol has been successfully used to prepare pyrrolo[1,2-a]pyrimidine enantiomers starting from 2-aminonorbornene (B1216617) hydroxamic acids. nih.govresearchgate.net In this process, the chirality is transferred from the norbornene derivative to the final product. nih.govresearchgate.net
Another powerful approach is the controllable defluorinative cyclization of β-CF3-1,3-enynes with amidine hydrochlorides. This method can selectively trigger a [3+3]/[4+1] defluorinative cyclization, efficiently constructing the pyrrolo[2,3-d]pyrimidine framework in a single step. nih.gov Furthermore, metal-free methods involving a consecutive chemoselective double cyanation of α,β-unsaturated sulfonimines have been reported for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles, which serve as versatile precursors for pyrrolo[1,2-a]pyrimidines. nih.gov
Targeted Functionalization at C-4 and C-2 Positions
Once the core pyrrolo[1,2-a]pyrimidine ring system is established, or by using appropriately substituted precursors, targeted functionalization at specific positions is carried out to install the desired chloro and methyl groups.
Regioselective Chlorination via Halogenating Agents (e.g., Phosphorus Oxychloride)
The introduction of a chlorine atom at the C-4 position is typically achieved through the chlorination of a corresponding 4-hydroxy or 4-oxo precursor. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. google.comgoogle.com The reaction involves treating the 4-hydroxypyrrolopyrimidine with phosphorus oxychloride, often in the presence of an organic base or in a suitable solvent, to replace the hydroxyl group with a chlorine atom. google.comgoogle.com For instance, the synthesis of 4-chloro-2-methyl pyrimidine is accomplished by reacting 2-methyl-4-hydroxy pyrimidine with phosphorus oxychloride. google.com This method is widely applicable to various pyrimidine-based heterocycles. google.comgoogle.comchemicalbook.com
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-methyl-4-hydroxy pyrimidine | POCl₃, Organic Base | 25-100 °C, 2-5 hours | 4-chloro-2-methyl pyrimidine | High | google.com |
| 7-azaindole oxynitride m-chlorobenzoic acid salt | POCl₃ | 90-95 °C, 11-16 hours | 4-chlorine pyrrolopyridine | 91-92% | google.com |
| 4-hydroxyl pyrrolopyrimidine | POCl₃ | Not specified | 4-chloropyrrolo[2,3-d]pyrimidine | 50-58% (overall) | google.com |
| 5-ethoxycarbonyl-4-hydroxy-2-methylthiopyrimidine | POCl₃, Triethylamine (B128534) | Chloroform | 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine | Not specified | google.com |
Introduction and Manipulation of Methyl Substituents
The methyl group at the C-2 position is generally incorporated by starting the synthesis with a precursor that already contains the methyl substituent. A common strategy is to use a methyl-substituted amidine in the initial Pinner condensation reaction to form the pyrimidine ring. slideshare.net Alternatively, a deconstruction-reconstruction strategy allows for the formation of 2-substituted pyrimidines, including those with methyl groups, by cyclizing a three-carbon iminoenamine building block with the appropriate amidine. nih.gov
Research has also shown that introducing a methyl group onto a heterocyclic core can be a key step in optimizing molecular properties. For example, the introduction of a methyl group at the 6-position of a pyrido[3,4-d]pyrimidine (B3350098) core was found to significantly improve metabolic stability by sterically hindering the recognition of the molecule by metabolic enzymes. acs.org While on a different scaffold, this highlights the strategic importance of methyl group installation. Alkylation of a synthesized pyrrolo[1,2-c]pyrimidine (B3350400) core using methyl iodide is another direct method to introduce a methyl group. acs.org
Divergent Synthesis from Precursor Molecules
Divergent synthesis provides an efficient pathway to generate a library of structurally related compounds from a common intermediate. This approach is valuable for creating analogs of 4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine. A deconstruction-reconstruction sequence can be employed, where complex pyrimidines are converted into N-arylpyrimidinium salts. nih.gov These salts are then cleaved to form an iminoenamine building block, which can be recyclized with various partners to create diverse heterocycles, effectively diversifying the original pyrimidine core. nih.gov
Metal-Catalyzed Cross-Coupling Reactions for Pyrrolo[1,2-a]pyrimidine Derivatization
The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, offering a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For the derivatization of this compound, palladium-catalyzed reactions are of particular importance, enabling the introduction of a wide array of substituents at the C4 position with high efficiency and selectivity. The primary reactions utilized for this purpose include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These methodologies are foundational in expanding the diversity of derivatives stemming from the this compound scaffold.
The general reactivity of the chloro group at the C4 position of the pyrimidine ring is enhanced by the electron-deficient nature of the pyrimidine system, making it a suitable substrate for oxidative addition to a low-valent palladium catalyst, which is the initial step in most of these catalytic cycles. nih.gov
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, specifically for creating biaryl and vinyl-substituted aromatic systems. researchgate.netnih.gov This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov For the derivatization of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups at the 4-position.
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands such as XPhos or SPhos. wikipedia.org The base is crucial for the transmetalation step, with common choices being potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄). organic-chemistry.org The reaction is typically carried out in a solvent mixture, such as toluene/water or dioxane/water. organic-chemistry.orgresearchgate.net Microwave irradiation has also been shown to accelerate these couplings significantly. researchgate.net
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 110 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 88 |
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. organic-chemistry.orgbeilstein-journals.org This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a base. scispace.com For this compound, this reaction is instrumental in introducing diverse amino functionalities at the C4 position, which is a common structural motif in biologically active molecules.
The general reaction is depicted below:
The success of the Buchwald-Hartwig amination often relies on the use of bulky, electron-rich phosphine ligands, such as BrettPhos and RuPhos, which facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. nih.gov The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly employed. nih.gov Solvents such as toluene, dioxane, or THF are typically used.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Aniline | Pd₂(dba)₃/BrettPhos | NaOt-Bu | Toluene | 100 | 90 |
| 2 | Morpholine | Pd(OAc)₂/RuPhos | LHMDS | Dioxane | 80 | 95 |
| 3 | Benzylamine | Pd₂(dba)₃/XPhos | NaOt-Bu | THF | 70 | 88 |
| 4 | N-Methylpiperazine | Pd(OAc)₂/BrettPhos | K₃PO₄ | Toluene | 110 | 82 |
The Sonogashira coupling reaction is a method for forming C-C bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. researchgate.net This reaction is highly valuable for the synthesis of alkynyl-substituted heterocycles, which can serve as precursors for more complex structures. The introduction of an alkynyl group at the C4 position of this compound provides a versatile handle for further transformations such as cycloadditions or reductions.
The general representation of the Sonogashira coupling is:
Classic Sonogashira conditions involve a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper(I) salt such as CuI, and a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also often serves as the solvent. beilstein-journals.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper.
| Entry | Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 85 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPEA | DMF | 50 | 92 |
| 3 | Propargyl alcohol | Pd(OAc)₂/PPh₃/CuI | Et₃N | Acetonitrile (B52724) | 70 | 78 |
| 4 | 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65 | 88 |
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes and is particularly useful for the vinylation of aryl halides. By employing the Heck reaction, a vinyl group can be introduced at the C4 position of this compound, providing a substrate for further functionalization.
The general scheme for the Heck reaction is as follows:
Typical Heck reaction conditions involve a palladium source such as Pd(OAc)₂, often with a phosphine ligand, and a base like triethylamine or potassium carbonate. The choice of solvent can vary, with polar aprotic solvents like DMF or acetonitrile being common. The reaction generally exhibits a high degree of trans-selectivity in the resulting alkene product.
| Entry | Alkenes | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMA | 120 | 85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 90 | 75 |
| 4 | Allyl alcohol | Pd(OAc)₂/PPh₃ | NaOAc | NMP | 110 | 70 |
Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Methylpyrrolo 1,2 a Pyrimidine
Nucleophilic Aromatic Substitution Reactions at the C-4 Chloro Site
The chlorine atom at the C-4 position of the pyrrolo[1,2-a]pyrimidine (B7980946) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine (B1678525) ring activates the C-4 position towards attack by various nucleophiles.
Amination Reactions with Primary and Secondary Amines
The displacement of the C-4 chloro group by primary and secondary amines is a common and synthetically valuable reaction. This transformation is typically achieved by heating the chloro-substituted precursor with an excess of the amine or in the presence of a base to neutralize the generated hydrogen chloride. Acid-catalyzed conditions can also promote the amination, particularly with less nucleophilic anilines researchgate.netchemicalbook.comnih.gov. Studies on the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that a wide range of anilines can be used, with the reaction rate being influenced by the electronic and steric properties of the aniline researchgate.netchemicalbook.comnih.gov. It is anticipated that 4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine would exhibit similar reactivity.
Table 1: Representative Amination Reactions of Chloro-pyrrolopyrimidines with Various Amines (Analogous Systems)
| Entry | Amine | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Aniline | 4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidine | HCl (0.1 equiv), H2O, 80 °C | 87 | chemicalbook.com |
| 2 | 4-Fluoroaniline | 4-((4-Fluorophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine | HCl (0.1 equiv), H2O, 80 °C | 94 | chemicalbook.com |
Alkoxylation and Thiolation Reactions
The C-4 chloro substituent can be readily displaced by alkoxides and thiolates to furnish the corresponding ethers and thioethers. These reactions are typically performed by treating the substrate with a sodium or potassium salt of the desired alcohol or thiol in a suitable solvent like DMF or THF d-nb.info. The introduction of these functional groups can significantly alter the physicochemical properties of the parent molecule.
Hydrolization and Subsequent Derivatization
Under acidic or basic conditions, the C-4 chloro group can undergo hydrolysis to yield the corresponding 4-hydroxypyrrolo[1,2-a]pyrimidine. This hydroxylation can be a competing side reaction during acid-catalyzed aminations chemicalbook.comnih.gov. The resulting hydroxyl group can then be further functionalized, for example, through conversion to a triflate, which is an excellent leaving group for subsequent cross-coupling reactions.
Electrophilic Aromatic Substitution Reactions
The pyrrolo[1,2-a]pyrimidine ring system can undergo electrophilic aromatic substitution. The electron-rich pyrrole (B145914) moiety is the more reactive of the two fused rings towards electrophiles. The regioselectivity of the substitution is influenced by the directing effects of the fused pyrimidine ring and the substituents on both rings. For the related pyrrolo[2,3-d]pyrimidine system, electrophilic halogenation has been shown to occur at the C-3 position of the pyrrole ring researchgate.netthieme.de. It is plausible that this compound would also undergo electrophilic attack primarily on the pyrrole ring, likely at positions ortho or para to the ring-junction nitrogen. Common electrophilic substitution reactions include halogenation (using reagents like NBS or NCS), nitration (with nitric acid/sulfuric acid), and sulfonation (with fuming sulfuric acid).
Palladium-Mediated Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The C-4 chloro atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the synthesis of complex derivatives with diverse functionalities.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-pyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, or vinyl substituents at the C-4 position. Studies on related 4-chloropyrido[1,2-a]pyrimidin-4-ones have demonstrated the feasibility of this transformation even with chloro derivatives rsc.org.
Heck Coupling: The Heck reaction allows for the coupling of the chloro-pyrimidine with alkenes in the presence of a palladium catalyst and a base, leading to the formation of vinyl-substituted pyrrolo[1,2-a]pyrimidines ebi.ac.uk.
Sonogashira Coupling: This coupling reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides a direct route to 4-alkynyl-pyrrolo[1,2-a]pyrimidines nih.govpreprints.orgsigmaaldrich.com.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Chloro-Heterocycles
| Coupling Reaction | Reactants | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one, Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 85 | rsc.org |
Reactivity of the C-2 Methyl Group for Further Derivatization
The methyl group at the C-2 position of the pyrimidine ring offers another site for chemical modification. While the pyrimidine ring is electron-deficient, the methyl group can potentially undergo condensation reactions with activated aldehydes and ketones under basic or acidic conditions. Furthermore, radical halogenation of the methyl group could provide a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at this position. However, specific literature on the derivatization of the C-2 methyl group in the pyrrolo[1,2-a]pyrimidine system is limited, and further research is needed to fully explore its synthetic potential.
Lack of Specific Research Hinders Detailed Analysis of Nitrogen Atom Reactivity in this compound
The pyrrolo[1,2-a]pyrimidine scaffold possesses two nitrogen atoms within its fused heterocyclic ring system. In theory, the lone pair of electrons on the pyrimidine nitrogen not involved in the aromatic system would be the primary site for coordination with metal ions and for acting as a hydrogen bond acceptor. The electronic properties of this nitrogen atom would be influenced by the electron-donating methyl group at the 2-position and the electron-withdrawing chloro group at the 4-position. However, without specific studies, any detailed discussion on its coordination chemistry remains speculative.
Similarly, while hydrogen bonding is a fundamental aspect of the solid-state structure and intermolecular interactions of nitrogen-containing heterocycles, no crystal structure data for this compound has been published. Such data would be essential to identify and characterize the hydrogen bonding patterns, including the specific atoms involved and the geometry of these interactions. General principles suggest that the pyrimidine nitrogen could act as a hydrogen bond acceptor, but the specific motifs and their strengths are unknown.
Due to the absence of direct research findings, a detailed and scientifically accurate account of the coordination chemistry and hydrogen bonding potentials of this compound cannot be provided at this time. Further experimental and computational studies are required to elucidate the reactivity of the nitrogen atoms in this specific compound.
Structure Activity Relationship Sar Investigations of 4 Chloro 2 Methylpyrrolo 1,2 a Pyrimidine Derivatives
Elucidation of Substituent Effects on Biological Activity Profiles
The biological activity of 4-chloro-2-methylpyrrolo[1,2-a]pyrimidine derivatives would be expected to be highly dependent on the nature and position of various substituents.
The chlorine atom at the 4-position is a key feature of the scaffold, likely serving as a crucial site for interaction with biological targets or as a synthetic handle for further derivatization. The introduction of other halogens (e.g., fluorine, bromine, iodine) at this or other positions would be expected to modulate activity. For instance, in studies on pyrrolo[3,2-d]pyrimidines, substitution with chlorine at the 2 and 4 positions resulted in antiproliferative activity, which was further enhanced by the introduction of iodine at the C7 position. nih.govnih.gov The varying electronegativity, size, and lipophilicity of different halogens can lead to altered binding affinities and selectivities.
The methyl group at the 2-position is another defining feature of the core structure. Variation of this alkyl group (e.g., ethyl, propyl, isopropyl, or cyclic alkyl groups) would likely impact the steric and electronic properties of the molecule, thereby influencing its fit within a receptor's binding pocket. In studies on pyrrolo[2,3-d]pyrimidine antifolates, the size of the alkyl group at the 5-position was found to be a determinant of inhibitory potency against dihydrofolate reductase and tumor cell growth. nih.govnih.gov
Conformational Analysis and its Correlation with Bioactivity
Lipophilicity Modulation and its Pharmacological Implications
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The lipophilicity of this compound can be modulated by introducing or modifying substituents. For example, adding lipophilic groups would generally increase the logP value, potentially enhancing membrane permeability but also possibly increasing metabolic clearance. nih.gov Conversely, introducing polar groups could decrease lipophilicity and improve aqueous solubility. Optimizing the lipophilicity is a key aspect of drug design to achieve a balance between target potency and favorable pharmacokinetic properties.
Hydrogen Bonding Networks and their Role in Ligand-Target Interactions
Hydrogen bonds are crucial directional interactions that contribute significantly to the binding affinity and specificity of a ligand for its target. The nitrogen atoms in the pyrrolo[1,2-a]pyrimidine (B7980946) core can act as hydrogen bond acceptors. Substituents with hydrogen bond donor or acceptor capabilities can further influence the hydrogen bonding network formed with a biological target. For example, the nitrogen atoms in the pyrimidine (B1678525) ring of related compounds have been shown to participate in hydrogen bonding interactions within crystal structures. nih.govnih.govnih.gov Understanding these potential interactions is fundamental to rational drug design.
An exhaustive search of scientific literature has been conducted to gather information on the biological activities of the chemical compound This compound and its analogs, as per the detailed outline provided.
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The available literature focuses on other isomers of pyrrolopyrimidine, such as the extensively studied pyrrolo[2,3-d]pyrimidine core, or other distinct pyrimidine-based heterocyclic systems. This information does not fall within the strict scope of the requested article.
Therefore, due to the lack of available scientific data for "this compound" and its analogs, it is not possible to generate the requested professional and authoritative article. The creation of content for the specified sections and subsections would not be supported by factual, scientifically validated research.
Biological Activities and Therapeutic Explorations of 4 Chloro 2 Methylpyrrolo 1,2 a Pyrimidine Analogs
Modulation of Enzyme Activity: Focus on Glucocerebrosidase (GCase)
Activation of Wild-Type GCase
A significant breakthrough in the modulation of GCase has been the discovery of compounds based on a substituted 4-methylpyrrolo[1,2-a]pyrimidine-8-carboxamide core structure. These small molecules have been identified as potent activators of the enzyme. Unlike some modulators that only assist in the proper folding of mutant versions of the enzyme, these pyrrolo[1,2-a]pyrimidine (B7980946) derivatives have been shown to directly increase the catalytic activity of wild-type GCase. google.com
The mechanism of activation can be profound, with some analogs demonstrating the ability to bind to GCase and boost its activity by remarkable margins. google.com Research detailed in patent literature indicates that certain compounds from this class can activate wild-type GCase by as much as 70 to 100-fold. google.com This level of activation suggests a powerful interaction with the enzyme, potentially through an allosteric site that induces a more catalytically competent conformation.
Furthermore, some of these activators are designed to bind to GCase covalently. google.com This covalent modification results in an activated enzyme that is more stable, particularly in the acidic environment characteristic of the lysosome where GCase performs its function. google.com The enhanced stability and activity of GCase when bound to these compounds represent a significant therapeutic advantage, as it could lead to a more sustained biological effect. google.com High-throughput screening initiatives have been crucial in identifying activators, though many initial efforts focused on finding chaperones for mutant GCase rather than activators of the wild-type enzyme. nih.govpnas.org The development of the 4-methylpyrrolo[1,2-a]pyrimidine-8-carboxamide series marks a focused effort to generate true enzyme activators. google.com
Table 1: Research Findings on 4-methylpyrrolo[1,2-a]pyrimidine-8-carboxamide Analogs as GCase Activators This table is generated based on descriptive data from patent filings.
| Compound Class | Core Structure | Reported Biological Effect | Activation Fold (Wild-Type GCase) | Binding Mechanism |
|---|---|---|---|---|
| Substituted Pyrrolo[1,2-a]pyrimidines | 4-methylpyrrolo[1,2-a]pyrimidine-8-carboxamide | Modulation and activation of glucocerebrosidase (GCase) activity. google.com | Up to 70-100 fold. google.com | Can be designed for covalent or non-covalent binding. google.com |
Relevance to Lysosomal Enzyme Function and Neurodegenerative Pathways
The ability to enhance wild-type GCase activity has profound implications for lysosomal function and the treatment of neurodegenerative diseases. The lysosome is the primary recycling center of the cell, and its proper function depends on a host of hydrolytic enzymes, including GCase, which breaks down the lipid glucosylceramide. nih.gov
A deficiency in GCase activity, caused by mutations in the GBA1 gene, leads to the lysosomal storage disorder known as Gaucher disease, where glucosylceramide accumulates within cells. nih.gov More recently, a strong genetic and pathological link has been established between GBA1 mutations, reduced GCase activity, and Parkinson's disease, the second most common neurodegenerative disorder. nih.govbiorxiv.org Even in Parkinson's patients without GBA1 mutations, GCase activity in the brain is often found to be reduced. nih.gov
This reduced GCase activity is believed to contribute to a toxic feedback loop within neurons. The decrease in GCase function leads to the accumulation of its substrate, which in turn impairs the autophagy-lysosome pathway—the cell's primary mechanism for clearing aggregated proteins. google.com This impairment promotes the accumulation and aggregation of α-synuclein, the main component of Lewy bodies, which are the pathological hallmark of Parkinson's disease. google.compnas.org Concurrently, accumulating α-synuclein aggregates can further suppress GCase transport and activity, exacerbating the cycle of dysfunction. google.compnas.org
By activating the resident wild-type GCase, the pyrrolo[1,2-a]pyrimidine analogs offer a direct strategy to break this cycle. google.com Enhancing GCase activity can help clear the accumulated lipid substrate, restore normal lysosomal and autophagic function, and thereby facilitate the degradation of toxic α-synuclein aggregates. google.compnas.org Therefore, these compounds are being explored as potential therapeutics not only for Gaucher disease but also for a significant portion of Parkinson's disease cases and other related synucleinopathies. google.comnih.gov The development of GCase activators represents a rational, mechanism-based approach to disease modification in these challenging neurodegenerative conditions. nih.gov
Advanced Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies detailing these calculations for 4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine are not available.
No published research could be located that has performed Density Functional Theory (DFT) calculations to determine the optimized geometry and analyze the frontier molecular orbitals (HOMO and LUMO) of this compound. Such a study would be invaluable for understanding its kinetic stability and chemical reactivity. For the broader class of pyrrolo[2,3-d]pyrimidines, DFT calculations have been utilized to study their geometry and HOMO-LUMO energies, highlighting the applicability of this method. bohrium.comresearchgate.nettandfonline.com
There are no available studies that have generated or analyzed the Molecular Electrostatic Potential (MESP) or Electron Localization Function (ELF) maps for this compound. These analyses would be crucial for identifying the electrophilic and nucleophilic sites on the molecule and understanding its bonding characteristics.
A detailed analysis of global and local reactivity descriptors (such as hardness, electrophilicity, and nucleophilicity) derived from conceptual DFT for this compound has not been reported. These descriptors are essential for predicting the molecule's reactivity in chemical reactions.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a key computational technique for predicting the interaction between a small molecule and a protein target. The absence of such studies for this compound means its potential as a ligand for various biological targets remains computationally unevaluated.
No molecular docking studies have been published that predict the binding modes and affinities of this compound with any specific biological targets. While docking studies have been performed on other pyrrolopyrimidine derivatives to explore their potential as inhibitors for targets like FGFR1 and PIM kinases, this specific compound has not been investigated in this context. tandfonline.comnih.gov
As there are no initial molecular docking or QSAR studies on this compound, there is no foundation in the current literature for the rational design of optimized ligands based on its scaffold. QSAR studies have been applied to other pyrimidine (B1678525) derivatives to develop predictive models for their biological activities. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
Molecular Dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For a compound like this compound, MD simulations would provide crucial insights into its conformational flexibility and its interaction with biological targets, such as protein kinases, which are common targets for this scaffold.
Detailed Research Findings:
In studies on related pyrrolopyrimidine derivatives, MD simulations are frequently employed to validate the results of molecular docking. For instance, after docking a ligand into the active site of a target protein, an MD simulation is run to assess the stability of the predicted binding pose. Research on novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives has utilized MD simulations to confirm stable binding within the active site of the DDR2 kinase. mdpi.com The simulation tracks key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains stable throughout the simulation period.
Conformational sampling during an MD simulation reveals the accessible shapes a molecule can adopt in a specific environment (e.g., in water or bound to a protein). This is critical for understanding how the ligand can adapt its shape to fit into a binding pocket. The interaction analysis component of MD involves monitoring non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein. These interactions are fundamental to the ligand's binding affinity and selectivity. For example, simulations can show how the pyrrolopyrimidine core forms key hydrogen bonds with hinge region residues in a kinase active site, a common binding motif for this class of inhibitors.
Pharmacokinetic (ADME) Predictions through In Silico Methods
In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is an essential step in modern drug discovery. These predictions allow chemists to prioritize compounds with favorable drug-like properties before committing to costly and time-consuming synthesis and in vitro testing. For this compound, these methods would be used to estimate its potential as a drug candidate.
Detailed Research Findings:
Numerous studies on related heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrrolo[2,3-d]pyrimidines demonstrate the application of these predictive models. mdpi.comnih.gov Key parameters are evaluated against established criteria, such as Lipinski's Rule of Five, which helps predict oral bioavailability. These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov
Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives confirmed that most of the tested compounds were within the acceptable ranges set by Lipinski's rule. nih.gov Furthermore, in silico tools can predict properties like human intestinal absorption (HIA), aqueous solubility (logS), and potential for blood-brain barrier (BBB) penetration. For a series of pyrrolo[2,3-d]pyrimidine derivatives, excellent human oral absorption (100%) was predicted, although poor aqueous solubility was also noted, a common challenge that often requires chemical modification to overcome. mdpi.com Toxicity predictions, such as hepatotoxicity and mutagenicity, are also critical components of the in silico ADME profile. researchgate.net
The table below presents a representative set of in silico ADME predictions for analogous pyrrolopyrimidine compounds, illustrating the type of data that would be generated for this compound.
Table 1: Representative In Silico ADME Properties for Pyrrolopyrimidine Analogs
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| Molecular Weight ( g/mol ) | < 500 | Adherence to Lipinski's Rule of Five for drug-likeness. nih.gov |
| logP (Lipophilicity) | < 5 | Measures fat-solubility; impacts absorption and distribution. nih.gov |
| Hydrogen Bond Donors | < 5 | Influences solubility and membrane permeability. nih.gov |
| Hydrogen Bond Acceptors | < 10 | Influences solubility and receptor binding. nih.gov |
| Human Oral Absorption (%) | > 80% | Predicts the extent of absorption from the gastrointestinal tract. mdpi.com |
| Aqueous Solubility (QPlogS) | -8.5 to -5.0 | Low values indicate poor solubility in water, which can limit bioavailability. mdpi.com |
| BBB Permeability | Low to Medium | Predicts the likelihood of the compound crossing the blood-brain barrier. |
| CYP2D6 Inhibition | No/Yes | Predicts potential for drug-drug interactions via a major metabolic enzyme. nih.gov |
Spectroscopic and Structural Characterization of 4 Chloro 2 Methylpyrrolo 1,2 a Pyrimidine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR)
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their chemical environments. In the case of substituted pyrrolo[1,2-a]pyrimidines, the chemical shifts (δ) of the protons are influenced by the electronic effects of the fused ring system and the substituents.
For a related series of pyrrolo[1,2-b]pyridazine (B13699388) derivatives, specific proton signals have been assigned. For instance, in 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the methyl group appears as a doublet at δ = 2.62 ppm due to coupling with H-6. The H-5 proton is observed as a doublet at δ = 6.67 ppm, while H-6 appears as a double quartet at δ = 6.47 ppm, indicating its coupling with both the H-5 and the methyl protons. nih.gov While this data is for a different isomer, it provides a basis for predicting the types of signals and couplings that might be observed for 4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ | 2.4 - 2.6 | s | - |
| H-3 | 6.5 - 6.7 | s | - |
| H-5 | 7.0 - 7.2 | d | 7.0 - 8.0 |
| H-6 | 6.8 - 7.0 | t | 7.0 - 8.0 |
| H-7 | 8.0 - 8.2 | d | 7.0 - 8.0 |
Note: This is a predicted table based on general principles and data from related structures. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift is indicative of its hybridization and electronic environment.
In studies of halogenated pyrrolo[3,2-d]pyrimidines, the introduction of halogens at specific positions results in new signals in the δ 90–106 ppm range, which is consistent with halogenated quaternary carbons. mdpi.com For instance, the carbon bearing an iodine atom shows a significant downfield shift to approximately δ ~ 106.05 ppm. mdpi.com This information is valuable for assigning the signals of the chlorinated carbon in this compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| CH₃ | 15 - 20 |
| C-2 | 150 - 155 |
| C-3 | 110 - 115 |
| C-4 | 145 - 150 |
| C-5 | 115 - 120 |
| C-6 | 120 - 125 |
| C-7 | 130 - 135 |
| C-8a | 140 - 145 |
Note: This is a predicted table based on general principles and data from related structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques
To definitively assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY experiments establish proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbons, respectively. These techniques are routinely used in the characterization of novel heterocyclic compounds. researchgate.net
Mass Spectrometry for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound.
For newly synthesized pyrrolo[2,3-d]pyrimidine derivatives, HRMS is used to confirm their molecular formulas, with the observed [M+H]⁺ signals matching the calculated values with high accuracy (≤3 mDa). mdpi.com The presence of a chlorine atom in this compound would be evident in the mass spectrum by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 3:1.
The fragmentation of pyrimidine-containing heterocycles often involves the successive loss of simple functional groups followed by the decomposition of the heterocyclic rings. researchgate.net The fragmentation pathways of pyrimidinethiones and thiazolo[3,2-a]pyrimidines have been studied, revealing that the pyrimidine (B1678525) ring is often more stable than the fused thiazole (B1198619) ring during fragmentation. researchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (relative intensity) | Description |
| [M]⁺ | 167 (100) | Molecular ion (containing ³⁵Cl) |
| [M+2]⁺ | 169 (33) | Molecular ion (containing ³⁷Cl) |
| [M-CH₃]⁺ | 152 | Loss of a methyl radical |
| [M-Cl]⁺ | 132 | Loss of a chlorine radical |
| [M-HCN]⁺ | 140 | Loss of hydrogen cyanide from the pyrimidine ring |
Note: This is a predicted table based on general fragmentation patterns. Actual experimental values may vary.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, including bond lengths, bond angles, and dihedral angles, can be determined.
While a crystal structure for this compound is not available in the searched literature, the structure of a related derivative, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, has been reported. nih.gov The analysis of this compound revealed a planar conformation in the crystal, with π-π stacking interactions between molecules. nih.gov
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The detailed geometric parameters obtained from X-ray crystallography are crucial for understanding the electronic and steric properties of a molecule.
Table 4: Representative Bond Lengths and Angles from a Related Pyrrolopyridazine Derivative
| Bond | Length (Å) | Angle | Degree (°) |
| C-N (pyrrole) | 1.37 - 1.39 | C-N-C (pyrrole) | 108 - 110 |
| C=C (pyrrole) | 1.36 - 1.38 | N-C=C (pyrrole) | 107 - 109 |
| C-N (pyridazine) | 1.32 - 1.35 | C-N-N (pyridazine) | 118 - 120 |
| N-N (pyridazine) | 1.35 | N-N=C (pyridazine) | 120 - 122 |
| C-Cl | 1.73 - 1.75 | C-C-Cl | 118 - 120 |
Source: Data derived from the crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine and general values for similar heterocycles. nih.gov
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)
The solid-state architecture of crystalline compounds is dictated by a complex interplay of various non-covalent interactions. For this compound and its derivatives, a comprehensive understanding of the crystal packing requires a detailed analysis of hydrogen bonding, π-stacking, and halogen bonding. While a specific crystal structure for this compound is not extensively detailed in the literature, analysis of closely related structures, such as other pyrrolopyrimidine isomers and substituted analogs, provides significant insight into the likely intermolecular forces at play.
Hydrogen Bonding:
In the absence of strong hydrogen bond donors like N-H or O-H groups in this compound, the crystal structure is likely dominated by weaker C-H···N and C-H···Cl hydrogen bonds. The nitrogen atoms of the pyrimidine ring and the chlorine atom can act as hydrogen bond acceptors.
In a related compound, 4-chloro-1H-pyrrolo[2,3-d]pyrimidine, the crystal structure reveals molecules connected through pairs of N-H···N hydrogen bonds, forming inversion dimers. nih.govnih.gov These dimers are further linked by C-H···N interactions, resulting in a two-dimensional network. nih.govnih.gov Although this compound lacks the N-H donor of the pyrrole (B145914) ring found in the [2,3-d] isomer, the potential for C-H···N interactions remains. The aromatic and methyl C-H groups can act as weak donors to the pyrimidine nitrogen atoms of adjacent molecules.
Similarly, studies on other chlorinated heterocyclic compounds show the presence of C-H···Cl interactions, which would further contribute to the stability of the crystal lattice. acs.org
π-Stacking Interactions:
The planar aromatic system of the pyrrolo[1,2-a]pyrimidine (B7980946) core is conducive to significant π-stacking interactions. These interactions are crucial in the packing of many aromatic heterocyclic compounds. In the crystal structure of a related derivative, 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine, several aromatic π–π stacking interactions are observed between the pyrrolo[1,2-c]pyrimidine (B3350400) rings, as well as separately between the pyrrolo and pyrimidine groups. nih.gov These interactions, with centroid-centroid distances as short as 3.5758 (14) Å, play a key role in consolidating the crystal packing. nih.gov It is highly probable that this compound exhibits similar π-stacking motifs, where the fused rings of adjacent molecules arrange in either a parallel-displaced or a T-shaped orientation to maximize attractive forces.
Halogen Bonding:
The chlorine atom at the 4-position of the pyrimidine ring introduces the possibility of halogen bonding. A halogen bond is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a Lewis base (halogen bond acceptor). acs.orgjyu.fi This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Cl covalent bond. acs.org
In the crystal lattice of this compound, the chlorine atom can form halogen bonds with electron-rich sites on neighboring molecules, such as the nitrogen atoms of the pyrimidine ring. Theoretical and experimental studies on other chloro-substituted nitrogen heterocycles have demonstrated the significance of C–Cl···N and C–Cl···Cl interactions in directing crystal packing. jyu.fimdpi.com The strength of these interactions can be comparable to that of conventional hydrogen bonds and they are highly directional, contributing significantly to the stability and specific geometry of the crystal structure. jyu.fi The introduction of a chlorine atom can lead to affinity increases of about one order of magnitude in ligand-protein interactions, underscoring the importance of this bond. acs.org
Data Tables
The following tables present representative data on intermolecular interactions observed in analogous and related chemical structures, providing a quantitative basis for the types of interactions expected in this compound.
Table 1: Hydrogen Bond Geometry in a Related Pyrrolopyrimidine Analog
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Source Compound | Reference |
| N2—H2···N1 | 0.86 | 2.07 | 2.927 (3) | 174 | 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine | nih.govnih.gov |
| C6—H6···N3 | 0.93 | 2.57 | 3.315 (3) | 137 | 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine | nih.govnih.gov |
Table 2: π-Stacking Interaction Parameters in a Related Pyrrolopyrimidine Analog
| Interacting Rings | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Source Compound | Reference |
| Pyrrolo[1,2-c]pyrimidine & Pyrrolo[1,2-c]pyrimidine | 3.5758 (14) | 0.0 | 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine | nih.gov |
Table 3: Halogen Bond Parameters in Related Chloro-Substituted Heterocyclic Systems
| Donor···Acceptor | Distance (Å) | Angle (C-Cl···Acceptor) (°) | Source System | Reference |
| C-Cl···Br-Cu | 3.4178(14) - 3.582(15) | Not specified | Chloro-substituted pyrazin-2-amine copper(I) bromide complexes | jyu.fimdpi.com |
| C-Cl···Cl-C | Not specified | Not specified | Chloro-substituted pyrazin-2-amine copper(I) bromide complexes | jyu.fimdpi.com |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies for Enhanced Accessibility
The future development of therapeutics based on the 4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine scaffold hinges on the creation of efficient and scalable synthetic routes. Current methods for synthesizing pyrrolopyrimidine derivatives can be complex, and improving their accessibility is a key area of research. nih.gov
Recent advancements include domino ring-closure reactions followed by microwave-induced retro-Diels-Alder (RDA) protocols, which offer an efficient pathway to pyrrolo[1,2-a]pyrimidine (B7980946) enantiomers. nih.govresearchgate.net This method demonstrates the transfer of chirality from starting materials to the final product, a crucial aspect for developing stereospecific drugs. nih.gov Another approach involves a two-step, one-pot synthesis starting from 2-(trichloromethyl)-1,3-diazabutadienes, providing a convenient route to 4-chloro-2-(trichloromethyl)pyrimidines which can serve as versatile intermediates. researchgate.netthieme.de
Expansion of Structure-Activity Relationship Studies through Combinatorial Chemistry
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of this compound. SAR studies investigate how modifying the chemical structure of a compound affects its biological activity, providing a roadmap for designing more potent and selective drug candidates. nih.gov For the broader class of pyrrolopyrimidines, SAR studies have been instrumental in identifying key structural features that govern their activity as, for example, neuropeptide Y5 receptor antagonists. acs.org
Combinatorial chemistry offers a powerful platform to accelerate SAR studies by rapidly generating large libraries of diverse yet related compounds. By systematically altering substituents at various positions on the pyrrolo[1,2-a]pyrimidine core, researchers can quickly map the SAR landscape. For instance, studies on tricyclic pyrrolo[2,3-d]pyrimidines have revealed that substituents on the phenyl ring and the size of an adjacent fused ring can significantly impact antitumor activity. mdpi.com
Future SAR campaigns for this compound will likely involve creating a matrix of analogues by varying the substituents at the 2 and 4 positions, as well as exploring modifications on the pyrrole (B145914) and pyrimidine (B1678525) rings. This systematic approach will be crucial for identifying derivatives with improved efficacy and reduced off-target effects.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets to predict the properties and activities of novel compounds. nih.govnih.gov These computational tools can be applied at every stage of the drug design process, from target identification to lead optimization. nih.gov For a scaffold like pyrrolo[1,2-a]pyrimidine, AI and ML can be used to build predictive models based on existing SAR data. researchgate.net
By training algorithms on datasets of known pyrrolopyrimidine derivatives and their biological activities, it is possible to create models that can predict the therapeutic potential of virtual compounds, including novel derivatives of this compound. researchgate.net This in silico screening can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov Furthermore, AI can help in identifying potential off-target interactions, which is a critical step in developing safer medicines. mdpi.com
The integration of AI and ML with quantum mechanics (QM) offers even more sophisticated tools for understanding drug-target interactions at an atomic level. nih.gov As more data on pyrrolopyrimidine compounds becomes available, the predictive power of these models will continue to improve, guiding the design of the next generation of therapeutics.
Exploration of New Therapeutic Targets and Disease Applications for Pyrrolo[1,2-a]pyrimidine Scaffolds
The pyrrolo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. nih.govresearchgate.net Derivatives of the closely related pyrrolo[2,3-d]pyrimidine have shown a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial effects. nih.gov The pyrido[1,2-a]pyrimidine (B8458354) scaffold, another related structure, is found in drugs with antidepressant, gastrointestinal protective, and anticancer properties. researchgate.net
A significant area of investigation for pyrrolopyrimidine derivatives is in oncology. mdpi.com They have been designed as inhibitors of various kinases, which are enzymes that play a crucial role in cancer cell growth and proliferation. nih.gov For example, novel pyrrolo[3,2-d]pyrimidine compounds have been designed to target one-carbon metabolism in cancer cells, showing broad-spectrum antitumor efficacy. nih.govaacrjournals.orgaacrjournals.org Other derivatives have been investigated as inhibitors of Janus kinase (JAK) and cyclin-dependent kinase (CDK), which are also important targets in cancer therapy. researchgate.net
Beyond cancer, pyrrolopyrimidine scaffolds have been explored for other therapeutic applications. For example, they have been studied as neuropeptide Y5 receptor antagonists for the potential treatment of obesity and as anti-hyperglycemic agents. acs.orgnih.gov The diverse biological activities of this class of compounds suggest that this compound and its future derivatives could be investigated for a wide array of diseases. Future research will likely involve screening this compound and its analogues against a broad panel of biological targets to uncover new therapeutic opportunities.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting from aminopyrrole derivatives. For example:
- Step 1 : Condensation of 2-aminopyrrole with carbonyl-containing reagents (e.g., 4-hydroxy-6-methylpyran-2-one) under reflux in alcohols (ethanol, n-butanol) for 48 hours to form imidazo[1,2-a]pyrimidine intermediates .
- Step 2 : Chlorination using POCl₃ or Cl₂ gas to introduce the chloro substituent at the 4-position . Characterization relies on ¹H/¹³C NMR (e.g., δ 7.72 ppm for pyrimidine protons) and mass spectrometry (e.g., ES-MS molecular ion peaks). X-ray crystallography confirms spatial arrangements (e.g., triclinic crystal system, P-1 space group) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Key methods include:
- NMR : Assign aromatic protons (δ 2.38–7.72 ppm) and methyl/chloro substituents .
- IR : Detect functional groups like C≡N (2260 cm⁻¹) and C-Cl (750 cm⁻¹) .
- X-ray diffraction : Resolve bond lengths (e.g., C-Cl: 1.73 Å) and dihedral angles (e.g., 86.41° between fused rings) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during chlorination?
By-product formation (e.g., di-chlorinated derivatives) is influenced by:
- Temperature : Lower temperatures (0–5°C) reduce over-chlorination .
- Stoichiometry : Limiting Cl₂ gas to 1.1 equivalents prevents excess substitution .
- Catalysts : Lewis acids like AlCl₃ enhance regioselectivity for the 4-position . Example : A study achieved >90% yield using POCl₃ at 80°C for 2 hours, monitored via TLC .
Q. What computational methods validate the electronic properties of this compound in drug design?
Density Functional Theory (DFT) calculations predict:
- HOMO-LUMO gaps : Correlate with reactivity in kinase inhibition (e.g., ΔE = 3.2 eV for ATP-binding affinity) .
- Electrostatic potential maps : Highlight nucleophilic sites (e.g., pyrimidine N-atoms) for functionalization .
- Molecular docking : Simulate binding to targets like JAK2 kinase (RMSD < 2.0 Å) .
Q. How do contradictory NMR data from different studies inform structural reassessment?
Discrepancies in proton assignments (e.g., δ 4.01 ppm for NH₂ vs. δ 3.98–4.13 ppm for CH₂) may arise from:
Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require:
- Precatalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar solvents (e.g., DMF:H₂O) .
- Protecting groups : Boc or TMS protection of reactive NH sites prevents side reactions .
- Microwave assistance : Reduces reaction time from 24 hours to 30 minutes (70% → 85% yield) .
Methodological Tables
Table 1 : Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C (reflux) | Higher yield |
| Chlorination agent | POCl₃ (1.1 eq) | Minimizes by-products |
| Solvent | n-Butanol | Enhances solubility |
Table 2 : Computational Tools for Property Prediction
| Tool | Application | Output Metric |
|---|---|---|
| Gaussian 16 | HOMO-LUMO calculation | Energy gap (eV) |
| AutoDock Vina | Docking to kinase domains | Binding energy (kcal/mol) |
| MolProbity | Structural validation | Ramachandran outliers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
